REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)[CH:3]=1.[ClH:19]>CO>[ClH:19].[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH2:9][CH2:10][NH2:11])[CH:3]=1 |f:3.4|
|
Name
|
tert-Butyl N-[3-(4-methyl-2-pyridyl)propyl]carbamate
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)CCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
triturated several times with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a brown solid (409 mg, quantitative)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CC1=CC(=NC=C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |